molecular formula C10H10N2O4 B2465277 4-Nitrophenyl cyclopropylcarbamate CAS No. 444288-42-0

4-Nitrophenyl cyclopropylcarbamate

Cat. No.: B2465277
CAS No.: 444288-42-0
M. Wt: 222.2
InChI Key: KRBZIKIABVIMJX-UHFFFAOYSA-N
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Description

4-Nitrophenyl cyclopropylcarbamate is a chemical compound that has been used as a novel synthon for the synthesis of the anticancer drug lenvatinib .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-nitrophenyl chloroformate and cyclopropyl amine in acetonitrile at room temperature . This compound was then used to synthesize lenvatinib by reacting it with 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide . The process was reported to be scalable with good to excellent yields .


Chemical Reactions Analysis

This compound was prepared by the reaction of 4-nitrophenyl chloroformate and cyclopropyl amine in acetonitrile at room temperature . It was then used to synthesize lenvatinib by reacting it with 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide .

Scientific Research Applications

Synthesis of Anticancer Drugs

4-Nitrophenyl cyclopropylcarbamate has been used as a novel synthon for the synthesis of the anticancer drug lenvatinib. This compound is prepared by reacting 4-nitrophenyl chloroformate with cyclopropylamine, which is then used to synthesize lenvatinib in good yields. This process also includes the synthesis of various salts of lenvatinib (Sadineni et al., 2020).

Preparation of N-alkylcarbamate Analogues

A method for preparing 4-nitrophenyl N-methylcarbamate and other N-alkylcarbamate analogues involves treating 4-nitrophenyl chloroformate with alkylammonium hydrochloride salts. This process produces 4-nitrophenyl N-methylcarbamate, an alternative to the highly toxic methyl isocyanate, in high yields (Peterson et al., 2006).

Reaction and Rearrangement Studies

4-Nitrophenyl N-hydroxycarbamate undergoes reactions leading to the production of 4-nitrophenoxide ion and N-carboxy-4-nitrophenoxyamine. This involves the formation of a transient spiro Meisenheimer complex (Fitzgerald et al., 1984).

Generation and Reactions of Nitrophenylcarbenes

4-Nitrophenylcarbene, produced from α-diazo-4-nitrotoluene, reacts with 2-butene to form cyclopropane adducts. This study explores the nature of reactions involving 4-nitrobenzyl derivatives and sodium hydroxide, offering insights into reaction mechanisms (Closs & Goh, 1972).

Synthesis of Carbamate-Containing Cyclodextrin Analogues

A cyclooligomerization process involving a saccharide-derived p-nitrophenyl carbamate monomer has been developed to create carbamate-containing cyclodextrin analogues. This involves base-induced activation to isocyanate followed by polycondensation/cyclization (Chong & Petillo, 2000).

Analytical Method Development

A novel HPLC method for simultaneous quantitation of 4-nitrophenol and its glucuronide and sulfate conjugates has been developed. This method is used in studies investigating drug metabolism under various physiological conditions (Almási et al., 2006).

Ecotoxicological Research

4-Nitrophenol, including derivatives like this compound, has been studied for its effects on synthetic aquatic ecosystems. This research provides insight into the impact of nitrophenols on aquatic macrophytes, algae, fauna, and water chemistry (Zieris et al., 1988).

Synthetic Precursors in Organic Chemistry

Doubly activated cyclopropanes, including those derived from this compound, have been used as synthetic precursors for the regiospecific synthesis of dihydropyrroles and pyrroles. This process involves treatment with primary amines and subsequent oxidation (Wurz & Charette, 2005).

Inhibition of Pancreatic Cholesterol Esterase

4-Nitrophenyl N-alkylcarbamates, including derivatives of this compound, have been investigated as inhibitors of pancreatic cholesterol esterase. These studies involve exploring dissociation constants and carbamylation constants (Lin & Lai, 1996).

Mechanism of Action

Target of Action

4-Nitrophenyl cyclopropylcarbamate is primarily used as a synthon in the synthesis of the anticancer drug lenvatinib . Lenvatinib acts as a kinase inhibitor against VEGFR1, VEGFR2, and VEGFR3 . These receptors play a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. By inhibiting these receptors, lenvatinib can effectively halt tumor progression .

Mode of Action

The compound interacts with its targets by preventing phosphorylation and subsequent activation of many tyrosine kinases involved in tumor cell proliferation and neo-angiogenesis . This interaction results in the inhibition of tumor growth and progression .

Biochemical Pathways

The primary biochemical pathway affected by this compound, through its product lenvatinib, is the VEGF signaling pathway . This pathway is crucial for angiogenesis. By inhibiting VEGFR1, VEGFR2, and VEGFR3, lenvatinib disrupts the VEGF signaling pathway, thereby inhibiting angiogenesis and, consequently, tumor growth .

Pharmacokinetics

Its product lenvatinib is known to be used for the treatment of advanced renal cell carcinoma and advanced endometrial carcinoma

Result of Action

The molecular and cellular effects of this compound’s action, through lenvatinib, include the inhibition of tumor cell proliferation and neo-angiogenesis . This results in the effective halting of tumor progression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction of 4-nitrophenyl chloroformate and cyclopropyl amine in acetonitrile at room temperature is used to prepare this compound The temperature and solvent can significantly affect the reaction efficiency and the stability of the compound

Properties

IUPAC Name

(4-nitrophenyl) N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c13-10(11-7-1-2-7)16-9-5-3-8(4-6-9)12(14)15/h3-7H,1-2H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBZIKIABVIMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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